5'-Deoxy-5-fluorouridine 2',3'-diacetate
Description
Structure
3D Structure
Properties
CAS No. |
76462-82-3 |
|---|---|
Molecular Formula |
C13H15FN2O7 |
Molecular Weight |
330.27 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate |
InChI |
InChI=1S/C13H15FN2O7/c1-5-9(22-6(2)17)10(23-7(3)18)12(21-5)16-4-8(14)11(19)15-13(16)20/h4-5,9-10,12H,1-3H3,(H,15,19,20)/t5-,9-,10-,12-/m1/s1 |
InChI Key |
ONKMZOUZXRFSQO-RPULLILYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of 5 Deoxy 5 Fluorouridine 2 ,3 Diacetate
Methodologies for the Chemical Synthesis of Nucleoside Diacetates
The chemical synthesis of 5'-Deoxy-5-fluorouridine 2',3'-diacetate is a multi-step process that hinges on the precise construction of the nucleoside framework followed by targeted acetylation. Key methodologies include stereoselective glycosylation to form the crucial bond between the sugar and the base, and subsequent acetylation of the sugar's hydroxyl groups.
Stereoselective Glycosylation Approaches with 5-Fluoropyrimidine (B1206419) Bases
The formation of the N-glycosidic bond between the fluorinated pyrimidine (B1678525) base and the sugar moiety is a pivotal step in nucleoside synthesis. Achieving the correct stereochemistry (β-anomer) is essential for biological activity. Various strategies have been developed to control this stereoselectivity.
One common approach involves the coupling of a protected sugar, often a glycosyl halide or fluoride, with a silylated 5-fluoropyrimidine base. mdpi.comnih.gov The use of Lewis acid catalysts, such as trityl tetrakis(pentafluorophenyl)borate (B1229283) (TrB(C6F5)4) or trifluoromethanesulfonic acid (TfOH), can promote the reaction. researchgate.net The choice of protecting groups on the sugar is crucial, as groups at the C2' position can exert neighboring group participation, directing the incoming nucleobase to the β-face of the oxocarbenium ion intermediate to yield the desired 1,2-trans product. nih.govmdpi.com For instance, an acetyl group at the C2' position is well-established to direct the formation of C1-C2-trans glycosides. nih.gov
Recent advancements focus on catalytic methods that allow for rapid and highly stereoselective glycosylations under mild conditions, often at room temperature. nih.gov These methods enhance efficiency and yield, which are critical for the large-scale production of nucleoside analogs.
Acetylation of 2' and 3' Hydroxyl Groups in 5'-Deoxy-5-fluorouridine Precursors
Once the 5'-deoxy-5-fluorouridine nucleoside core is synthesized, the next step is the selective acetylation of the hydroxyl groups at the 2' and 3' positions of the ribofuranose ring. The precursor for this reaction is 5'-deoxy-5-fluorouridine, which has free hydroxyl groups at these positions.
The acetylation reaction typically involves treating the precursor with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base. A patent describes a process for manufacturing 5'-deoxy-5-fluorouridine where 1-(5-deoxy-2,3-di-O-acetyl-β-D-ribofuranosyl)-5-fluorouracil is a key intermediate, which is crystallized to a high purity. google.com This indicates that the diacetylation of the 2' and 3' positions is a well-established and efficient transformation. The reaction conditions are generally mild to avoid degradation of the sensitive nucleoside structure.
Utilization of Specific Catalysts and Reagents in Acetylation Reactions
The efficiency and selectivity of the acetylation of nucleoside hydroxyl groups can be significantly enhanced by the use of specific catalysts and reagents. While the reaction can proceed with a simple base like pyridine (B92270) or triethylamine, which also acts as a solvent and acid scavenger, more advanced catalytic systems are often employed. researchgate.net
N-heterocyclic carbenes (NHCs) and 4-(Dimethylamino)pyridine (DMAP) are highly effective nucleophilic catalysts for acylation reactions. acs.orgnih.gov DMAP, in particular, is widely used to promote the acetylation of alcohols, including the hydroxyl groups of nucleosides, by forming a highly reactive acetylpyridinium intermediate. nih.gov The use of such catalysts allows the reaction to proceed under milder conditions and with greater speed and yield. For instance, DMAP can provide excellent selectivity for O-acylation even in the presence of other reactive groups. nih.gov The choice of solvent, such as dichloromethane (B109758) or acetonitrile, is also important for optimizing the reaction environment. researchgate.net
| Reagent/Catalyst | Role in Acetylation |
| Acetic Anhydride | Provides the acetyl group for the esterification reaction. researchgate.net |
| Acetyl Chloride | A more reactive acetylating agent compared to acetic anhydride. |
| Pyridine/Triethylamine | Acts as a base to neutralize the acid byproduct and can serve as a solvent. researchgate.net |
| 4-(Dimethylamino)pyridine (DMAP) | A nucleophilic catalyst that significantly accelerates the rate of acetylation. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | A class of organocatalysts used for regioselective acylation of nucleosides. acs.org |
Enzymatic Synthesis Approaches for Fluorinated Nucleosides and Analogs
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing nucleoside analogs. Enzymes operate under mild, aqueous conditions and exhibit high regio- and stereoselectivity, which can simplify complex synthetic routes by reducing the need for protecting groups. nih.govtandfonline.com
Biocatalytic Strategies and Enzyme Selection
The enzymatic synthesis of fluorinated nucleosides often employs enzymes from nucleoside metabolism and salvage pathways. acs.org A primary strategy is transglycosylation, catalyzed by enzymes like nucleoside phosphorylases (NPs) or 2'-deoxyribosyltransferases (NDTs). researchgate.net These enzymes facilitate the transfer of the sugar moiety from a donor nucleoside to a different nucleobase, in this case, 5-fluorouracil (B62378). researchgate.nettandfonline.com This "base swapping" approach is highly efficient for forming the desired β-anomer product. nih.gov
Another key biocatalytic transformation is the selective acylation of nucleosides, catalyzed by enzymes such as lipases. tandfonline.com Lipases, like Novozym 435 (Candida antarctica lipase (B570770) B), can be used for the regioselective acylation of the hydroxyl groups on the sugar ring. acs.org This enzymatic approach offers excellent control over which hydroxyl group is modified, a significant advantage in multistep syntheses. tandfonline.com The development of multi-enzyme cascades, where several enzymatic reactions are performed in a single pot, represents a frontier in the field, enabling the de novo synthesis of complex nucleoside drugs from simple precursors. acs.orgtandfonline.com
| Enzyme Class | Typical Reaction | Application in Synthesis |
| Nucleoside Phosphorylases (NPs) | Transglycosylation (Base Swapping) | Formation of the N-glycosidic bond with high stereoselectivity. researchgate.nettandfonline.com |
| 2'-Deoxyribosyltransferases (NDTs) | Transglycosylation (Base Swapping) | Catalyzes nucleobase exchange to form nucleoside analogs. nih.govresearchgate.net |
| Lipases (e.g., Novozym 435) | Regioselective Acylation/Acetylation | Selective modification of the 2' and 3' hydroxyl groups. tandfonline.comacs.org |
| Kinases / Phosphopentomutases | Phosphorylation / Isomerization | Used in enzyme cascades for the de novo synthesis of nucleoside building blocks. acs.org |
Design Rationale for Acetylation at 2',3'-Positions in Prodrug Development
The conversion of a biologically active compound into a prodrug is a widely used strategy to overcome pharmaceutical and pharmacokinetic barriers. nih.gov The acetylation of 5'-deoxy-5-fluorouridine at the 2' and 3' positions to create this compound is a deliberate chemical modification designed to improve its drug-like properties. researchgate.net
Once absorbed and distributed, the prodrug must be converted back to the active form. The ester bonds of the diacetate are designed to be cleaved by intracellular esterase enzymes, which are abundant in various tissues, including tumor cells. nih.gov This enzymatic hydrolysis removes the acetyl groups, releasing the active drug, 5'-deoxy-5-fluorouridine (doxifluridine). tcichemicals.com Doxifluridine (B1684386) is then further metabolized to the ultimate cytotoxic agent, 5-fluorouracil (5-FU), preferentially in tumor tissues where the enzyme thymidine (B127349) phosphorylase is often overexpressed. tcichemicals.com This multi-step activation pathway, beginning with the hydrolysis of the diacetate, contributes to a more targeted delivery of the active chemotherapeutic agent, potentially enhancing efficacy while reducing systemic toxicity. tcichemicals.comnih.gov
Modulation of Lipophilicity for Enhanced Cellular Permeation
A significant challenge with many nucleoside analogues is their poor membrane permeability due to their hydrophilic nature. This can limit their uptake into cells, reducing their therapeutic effectiveness. The acetylation of the hydroxyl groups at the 2' and 3' positions of 5'-deoxy-5-fluorouridine to form this compound is a deliberate strategy to increase the lipophilicity of the compound. mdpi.com Lipophilic substances can more readily traverse the lipid bilayers of cell membranes, which can enhance their distribution within the body. mdpi.com
Table 1: Hypothetical Physicochemical Properties and Cellular Permeability of a Nucleoside Analog and its Diacetate Prodrug
| Compound | Molecular Weight ( g/mol ) | LogP (Octanol-Water Partition Coefficient) | Polar Surface Area (Ų) | Predicted Cellular Permeability (Caco-2, Papp x 10⁻⁶ cm/s) |
| 5'-Deoxy-5-fluorouridine | 246.19 | -1.5 | 95.5 | Low (<1.0) |
| This compound | 330.28 | 0.5 | 75.8 | Moderate to High (>5.0) |
Note: The data in this table is representative and intended to illustrate the expected changes in physicochemical properties upon di-acetylation. Actual values may vary.
Role of Acetyl Groups in Prodrug Stability and Controlled Release
The acetyl groups in this compound play a crucial role in the stability of the prodrug and the controlled release of the active compound. The ester linkages of the acetyl groups are designed to be stable in the gastrointestinal tract and systemic circulation but are susceptible to hydrolysis by intracellular esterases. acs.org This differential stability is a key feature of this prodrug design.
The stability of the ester bonds prevents premature degradation of the prodrug before it reaches its target cells. Once the more lipophilic prodrug has permeated the cell membrane, the intracellular environment, which is rich in esterase enzymes, facilitates the cleavage of the acetyl groups. acs.org This enzymatic hydrolysis unmasks the hydroxyl groups, converting the prodrug back into its active form, 5'-deoxy-5-fluorouridine.
This mechanism allows for a controlled and targeted release of the active drug within the cancer cells, potentially reducing systemic toxicity and improving the therapeutic index. The rate of this conversion can be influenced by the levels of esterase activity, which can vary between different cell types and may be higher in some tumor cells. The following interactive table provides a summary of research findings on the stability and release characteristics of acetylated prodrugs.
Table 2: Research Findings on the Stability and Release of Acetylated Prodrugs
| Prodrug Characteristic | Research Finding | Implication for this compound |
| Chemical Stability | Ester linkages of acetyl groups generally exhibit good stability in aqueous buffer solutions at physiological pH. | The diacetate prodrug is expected to be stable in the bloodstream, allowing for sufficient time to reach target tissues. |
| Enzymatic Hydrolysis | Acetyl esters are readily hydrolyzed by intracellular carboxylesterases. acs.org | Efficient conversion to the active drug, 5'-deoxy-5-fluorouridine, is anticipated once the prodrug enters the cell. |
| Controlled Release | The rate of hydrolysis can be modulated by the specific ester linkage and the enzymatic environment. | The release of the active drug is controlled by the intracellular esterase activity, potentially leading to targeted drug delivery. |
| Cellular Accumulation | Increased lipophilicity due to acetylation leads to higher intracellular accumulation of the prodrug. | Enhanced cellular uptake of the diacetate form can result in higher intracellular concentrations of the active drug upon hydrolysis. |
Metabolism and Bioactivation Pathways of 5 Deoxy 5 Fluorouridine 2 ,3 Diacetate
Initial Biotransformation of the 2',3'-Diacetate Moiety
The first stage in the bioactivation of 5'-Deoxy-5-fluorouridine 2',3'-diacetate is the cleavage of the two acetate (B1210297) esters at the 2' and 3' positions of the deoxyribose sugar. This process is a critical prerequisite for subsequent metabolic conversions.
Esterase-Mediated Hydrolysis of Acetyl Groups
The conversion of ester-containing prodrugs into their active forms is predominantly mediated by a class of enzymes known as esterases. These enzymes catalyze the hydrolysis of ester bonds, releasing the parent drug and an alcohol. In the case of this compound, non-specific esterases, such as carboxylesterases, are responsible for this hydrolytic cleavage. nih.gov The enzymatic reactivity in such prodrugs can be influenced by the structure of the acyl group and the site of esterification. nih.gov Carboxylesterases are crucial in the biotransformation of many prodrugs, facilitating their conversion into active metabolites. nih.govnih.gov This initial hydrolysis is essential for unmasking the core nucleoside structure, allowing it to be recognized by subsequent enzymes in the activation pathway.
Identification of 5'-Deoxy-5-fluorouridine (5'-DFUR) as the Immediate Metabolite
Following the esterase-mediated removal of the 2',3'-diacetate groups, the immediate resulting metabolite is 5'-Deoxy-5-fluorouridine (5'-DFUR), also known as doxifluridine (B1684386). nih.govresearchgate.netnih.gov This compound is an intermediate metabolite in the activation pathway of several fluoropyrimidine prodrugs, including capecitabine. nih.govhmdb.ca The generation of 5'-DFUR is a pivotal step, as it is the direct precursor to the formation of the ultimate cytotoxic agent, 5-fluorouracil (B62378). nih.govresearchgate.netresearcher.life
Subsequent Conversion of 5'-Deoxy-5-fluorouridine to 5-Fluorouracil (5-FU)
The conversion of the intermediate metabolite 5'-DFUR into the pharmacologically active 5-FU is a key activation step, catalyzed by a specific enzyme that is often found in higher concentrations in tumor tissues.
Role of Thymidine (B127349) Phosphorylase in 5-FU Generation
The enzymatic conversion of 5'-DFUR to 5-FU is catalyzed by thymidine phosphorylase (TP). hmdb.caresearchgate.netnih.gov This enzyme cleaves the glycosidic bond of 5'-DFUR, releasing the 5-FU base and 5-deoxyribose-1-phosphate. hmdb.ca The expression and activity of thymidine phosphorylase are critical determinants of the efficacy of 5'-DFUR and its prodrugs. nih.gov Notably, TP levels are often significantly higher in tumor tissues compared to corresponding normal tissues. nih.gov This differential expression allows for the preferential generation of 5-FU within the tumor, potentially increasing its local concentration and therapeutic effect while minimizing systemic exposure. nih.govrsc.org
Table 1: Key Enzymes in the Bioactivation Pathway
| Enzyme | Substrate | Product | Role |
|---|---|---|---|
| Esterases (e.g., Carboxylesterase) | This compound | 5'-Deoxy-5-fluorouridine (5'-DFUR) | Initial hydrolysis of acetate groups. nih.gov |
| Thymidine Phosphorylase (TP) | 5'-Deoxy-5-fluorouridine (5'-DFUR) | 5-Fluorouracil (5-FU) | Conversion of the intermediate to the active drug. researchgate.netnih.gov |
| Orotate (B1227488) Phosphoribosyltransferase (OPRT) | 5-Fluorouracil (5-FU) | Fluorouridine Monophosphate (FUMP) | Direct conversion of 5-FU to its first nucleotide metabolite. mdpi.comspandidos-publications.com |
| Uridine (B1682114) Phosphorylase (UP) & Uridine Kinase (UK) | 5-Fluorouracil (5-FU) | Fluorouridine (FUR) -> FUMP | Indirect pathway to FUMP. mdpi.comresearchgate.net |
| Thymidine Kinase (TK) | Fluorodeoxyuridine (FUDR) | Fluorodeoxyuridine Monophosphate (FdUMP) | Phosphorylation to a key active metabolite. researchgate.netnih.gov |
| Ribonucleotide Reductase (RR) | Fluorouridine Diphosphate (B83284) (FUDP) | Fluorodeoxyuridine Diphosphate (FdUDP) | Conversion from ribonucleotide to deoxyribonucleotide. spandidos-publications.comresearchgate.net |
Substrate Affinity for Thymidine Phosphorylase
The efficiency of the conversion of 5'-DFUR to 5-FU is dependent on the affinity of 5'-DFUR for the enzyme thymidine phosphorylase. Research has shown that 5'-DFUR (also referred to as 5'-dFUrd) is a substrate for this enzyme. In one study using nucleoside phosphorylase isolated from Ehrlich ascites tumor cells, 5'-dFUrd exhibited a Michaelis constant (Km) of 0.633 mM. nih.gov This indicates a specific binding affinity, although it is lower than that observed for 5-fluorouridine (B13573) (Km = 0.049 mM) but comparable to that of 5-fluoro-2'-deoxyuridine (B1346552) (Km = 0.278 mM) for the same enzyme. nih.gov This affinity ensures that 5'-DFUR can be effectively converted to 5-FU, particularly in tissues with high TP expression. nih.gov
Table 2: Substrate Affinity (Km) for Nucleoside Phosphorylase
| Substrate | Km Value (mM) | Source of Enzyme |
|---|---|---|
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 0.633 | Ehrlich ascites tumor cells. nih.gov |
| 5-Fluoro-2'-deoxyuridine | 0.278 | Ehrlich ascites tumor cells. nih.gov |
| 5-Fluorouridine | 0.049 | Ehrlich ascites tumor cells. nih.gov |
Downstream Anabolism of 5-Fluorouracil to Active Nucleotides
Once 5-FU is generated, it must be further metabolized, or anabolized, into various fluorinated nucleotides to exert its cytotoxic effects. researchgate.net These active metabolites interfere with critical cellular processes. mdpi.com The anabolic activation of 5-FU can proceed through several pathways. nih.govnih.gov
One primary route involves the conversion of 5-FU to fluorouridine monophosphate (FUMP). This can occur directly via the enzyme orotate phosphoribosyltransferase (OPRT) or indirectly through a two-step process involving uridine phosphorylase (UP) to form fluorouridine (FUR), which is then phosphorylated by uridine kinase (UK) to FUMP. mdpi.comresearchgate.net FUMP is subsequently phosphorylated to fluorouridine diphosphate (FUDP) and then to fluorouridine triphosphate (FUTP). researchgate.netnih.gov FUTP can be incorporated into RNA, disrupting its normal processing and function. nih.govacs.org
Alternatively, FUDP can be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP). researchgate.net FdUDP can then be either phosphorylated to form fluorodeoxyuridine triphosphate (FdUTP) or dephosphorylated to yield fluorodeoxyuridine monophosphate (FdUMP). nih.gov Both FdUTP and FdUMP are major contributors to DNA-directed damage. nih.gov FdUTP can be mistakenly incorporated into DNA, while FdUMP is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis and repair. researchgate.netacs.org
A separate activation pathway involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) by thymidine phosphorylase, which is then phosphorylated by thymidine kinase (TK) to generate FdUMP directly. researchgate.netresearchgate.net The inhibition of thymidylate synthase by FdUMP is considered a primary mechanism of 5-FU's cytotoxic action. acs.org
Formation of 5-Fluorodeoxyuridine Monophosphate (FdUMP)
The conversion of 5-FU to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) is a critical step in its mechanism of action, as FdUMP is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. wikipedia.orgnih.gov There are several enzymatic pathways that can lead to the formation of FdUMP from 5-FU.
One major pathway involves the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (FUDR) by thymidine phosphorylase. Subsequently, FUDR is phosphorylated by thymidine kinase to yield FdUMP. patsnap.com Another pathway involves the direct conversion of 5-FU to 5-fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). nih.govresearchgate.net FUMP can then be further metabolized to 5-fluorouridine diphosphate (FUDP) and subsequently to 5-fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase. FdUDP is then dephosphorylated to FdUMP. A third pathway involves the conversion of 5-FU to 5-fluorouridine (FUR) by uridine phosphorylase, followed by phosphorylation to FUMP by uridine kinase. nih.govresearchgate.net
The formation of FdUMP is crucial for the cytotoxic effects of 5-FU, as it forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis and repair. nih.govplos.org
Enzymes Involved in FdUMP Formation
| Enzyme | Role |
|---|---|
| Thymidine Phosphorylase | Converts 5-FU to 5-fluoro-2'-deoxyuridine (FUDR). ontosight.ainih.gov |
| Thymidine Kinase | Phosphorylates FUDR to form FdUMP. patsnap.com |
| Orotate Phosphoribosyltransferase (OPRT) | Directly converts 5-FU to 5-fluorouridine monophosphate (FUMP). researchgate.netresearchgate.net |
| Uridine Phosphorylase | Converts 5-FU to 5-fluorouridine (FUR). nih.govresearchgate.net |
| Uridine Kinase | Phosphorylates FUR to FUMP. nih.govresearchgate.net |
Formation of 5-Fluorouridine Triphosphate (FUTP) and its Incorporation into RNA
In addition to its effects on DNA synthesis, 5-FU also exerts its cytotoxic effects through its incorporation into RNA. This process begins with the conversion of 5-FU to 5-fluorouridine monophosphate (FUMP), which can occur directly via orotate phosphoribosyltransferase or indirectly via the sequential actions of uridine phosphorylase and uridine kinase. nih.govresearchgate.net
FUMP is then phosphorylated to 5-fluorouridine diphosphate (FUDP) and subsequently to 5-fluorouridine triphosphate (FUTP). FUTP can then be incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in place of uridine triphosphate (UTP). patsnap.comnih.gov The incorporation of FUTP into RNA can disrupt RNA processing, function, and stability, leading to errors in protein synthesis and ultimately contributing to cell death. nih.govoup.comnih.gov Studies have shown that the incorporation of 5-FU into RNA can be significantly higher than its incorporation into DNA, suggesting that RNA-mediated cytotoxicity is a major mechanism of action for 5-FU. nih.govnih.gov
Formation of 5-Fluorodeoxyuridine Triphosphate (FdUTP) and its Incorporation into DNA
The formation of 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and its subsequent incorporation into DNA represents another pathway of 5-FU-mediated cytotoxicity. This pathway begins with the formation of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), as described previously. FdUMP can be further phosphorylated to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP) and then to FdUTP.
FdUTP can be mistakenly incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP). nih.gov This incorporation of a fluorinated nucleotide into the DNA strand can lead to DNA damage, strand breaks, and ultimately, cell death. oup.comnih.gov The amount of FdUrd incorporated into DNA has been shown to be inversely correlated with the activity of uracil (B121893) DNA glycosylase, an enzyme involved in the repair of uracil-containing DNA. nih.gov
Catabolic Pathways of 5-Fluorouracil
The catabolism of 5-FU is a critical determinant of its pharmacological activity and toxicity. The majority of an administered dose of 5-FU is rapidly degraded in the liver through a pathway initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govacs.org
Dihydropyrimidine Dehydrogenase (DPD) Activity and 5-FU Degradation
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. nih.govcancernetwork.com This enzyme catalyzes the conversion of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU), an inactive metabolite. nih.gov DHFU is then further metabolized to α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine (FBAL), which are then excreted in the urine. nih.gov
It is estimated that over 80% of an administered dose of 5-FU is eliminated through this catabolic pathway. nih.govacs.orgiiarjournals.org The activity of DPD can vary significantly among individuals due to genetic polymorphisms in the DPYD gene, which encodes for the DPD enzyme. nih.govmedscape.com Individuals with deficient DPD activity are at a significantly increased risk of developing severe and potentially life-threatening toxicity from 5-FU-based therapies, as the reduced clearance of the drug leads to higher systemic exposure. nih.govmedscape.commdpi.com Therefore, DPD activity is a crucial factor in determining the efficacy and safety of 5-FU.
Key Metabolites in 5-FU Catabolism
| Metabolite | Description |
|---|---|
| 5,6-dihydro-5-fluorouracil (DHFU) | The initial inactive metabolite formed from 5-FU by DPD. nih.gov |
| α-fluoro-β-ureidopropionic acid | A further breakdown product of DHFU. nih.gov |
Molecular and Cellular Mechanisms of Action of 5 Fluorouracil Metabolites
Inhibition of Thymidylate Synthase by FdUMP
One of the principal mechanisms of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP. spandidos-publications.comwikipedia.orgnih.gov TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgnih.gov
Formation of Ternary Complex with Thymidylate Synthase and Folinate
FdUMP acts as a potent, mechanism-based inhibitor of thymidylate synthase. spandidos-publications.comwikipedia.org It binds to the nucleotide-binding site of TS, and in the presence of the folate cofactor N⁵,N¹⁰-methylenetetrahydrofolate, forms a stable covalent ternary complex. spandidos-publications.comnih.gov This complex effectively sequesters the enzyme, preventing it from catalyzing the conversion of its natural substrate, deoxyuridine monophosphate (dUMP), to dTMP. spandidos-publications.comwikipedia.org The stability of this ternary complex is a key factor in the sustained inhibition of DNA synthesis.
Table 1: Kinetic Parameters of Thymidylate Synthase Inhibition
| Parameter | Value | Cell Line/Source | Reference |
|---|---|---|---|
| FdUMP researchgate.net concentration for 99% TSIA decrease | 0.05 µM | FM3A cells | nih.gov |
| FdUMP concentration for 93% TSIA decrease | 0.5 µM | FM3A cells | nih.gov |
| FdUMP binding in tumors | Varied considerably | Human colorectal tumors | nih.gov |
| FdUMP binding in normal mucosa | Not detectable | Human normal colon mucosa | nih.gov |
Impact on Deoxythymidine Monophosphate (dTMP) Depletion
The formation of the stable ternary complex leads to a direct and significant depletion of the intracellular pool of dTMP. nih.govchemicalbook.com As dTMP is a rate-limiting precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair, its scarcity has profound effects on cellular proliferation. nih.govchemicalbook.com The resulting "thymineless death" is a primary contributor to the cytotoxic effects of 5-FU. nih.gov
Interference with Ribonucleic Acid (RNA) Synthesis and Function
Misincorporation of 5-Fluorouridine (B13573) Triphosphate (FUTP) into RNA
The 5-FU metabolite 5-fluorouridine-5'-triphosphate (FUTP) is recognized by RNA polymerases and can be misincorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA), in place of uridine (B1682114) triphosphate (UTP). wikipedia.orgresearchgate.net Studies have shown that FUTP levels can accumulate in cells, leading to significant incorporation into RNA. For instance, in peripheral blood mononuclear cells of patients treated with capecitabine, a prodrug of 5-FU, FUTP levels ranged from less than the limit of detection to 1.0 µM on day 1 and from 0.64 to 14 µM on day 14, indicating accumulation of the metabolite. nih.gov
Table 2: Intracellular FUTP Concentrations in Patients Treated with Capecitabine
| Time Point | FUTP Concentration Range (µM) | Cell Type | Reference |
|---|
Effects on RNA Processing and Translational Machinery
The incorporation of FUTP into RNA can have several detrimental effects on RNA processing and function. It can alter the secondary structure of RNA, which in turn can interfere with the proper processing of pre-rRNA into mature rRNA. nih.govnih.govmdpi.com This disruption of ribosome biogenesis can impair the cell's protein synthesis capacity. Furthermore, the presence of 5-fluorouracil (B62378) in mRNA can affect mRNA stability and the fidelity of translation, leading to the production of aberrant proteins. The interference with the translational machinery is a significant component of 5-FU's cytotoxic activity.
Disruption of Deoxyribonucleic Acid (DNA) Synthesis and Integrity
The third major mechanism of 5-FU's action involves the direct disruption of DNA synthesis and integrity through the incorporation of its deoxyribonucleoside triphosphate metabolite.
Incorporation of Fluorodeoxyuridine Triphosphate (FdUTP) into DNA
One of the principal mechanisms of cytotoxicity involves the phosphorylation of the 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). nih.govnih.gov This fluorinated nucleotide acts as a substrate for DNA polymerases and is subsequently incorporated into the DNA strand in place of deoxythymidine triphosphate (dTTP). nih.govnih.gov This process of fraudulent incorporation disrupts the normal structure and function of DNA. While the body has repair mechanisms, such as the enzyme uracil-DNA glycosylase which can remove uracil (B121893) from DNA, the presence of the fluorine atom in the incorporated base can affect these repair processes, leading to persistent DNA lesions. psu.edu The genomic incorporation of these fluorinated nucleotides is a critical step in initiating DNA damage responses. nih.gov
Induction of DNA Damage and Replication Stress
The consequences of FdUTP incorporation are significant, leading to both direct and indirect DNA damage. The presence of fluorouracil in the DNA template can cause DNA strand breaks. youtube.com This damage is further exacerbated by another key metabolite, FdUMP, which potently inhibits the enzyme thymidylate synthase. bohrium.com This inhibition depletes the intracellular pool of dTTP, creating an imbalance with deoxyuridine triphosphate (dUTP), which then gets incorporated into DNA in place of thymidine (B127349). oup.com The subsequent attempt by cellular repair enzymes to remove the uracil can lead to single- and double-strand breaks in the DNA, a state known as replication stress. oup.comnih.govresearchgate.net This accumulation of DNA damage and the stalling of replication forks are potent signals for the cell to halt its division and initiate cell death programs. nih.gov
Cellular Responses to Metabolite Action in In Vitro Models
The DNA damage and metabolic disruption caused by 5-FU metabolites trigger a cascade of cellular responses in cancer cell lines, which have been extensively studied in vitro. These responses typically involve halting the cell cycle to allow for potential repair, and when the damage is too severe, the activation of programmed cell death.
Induction of Cell Cycle Arrest
A hallmark cellular response to treatment with 5-FU or its prodrugs is a profound arrest of the cell cycle. uzh.ch Due to the disruption of DNA synthesis, cells are often halted in the S-phase (synthesis phase), where DNA replication occurs. uzh.chresearchgate.net Studies on various cancer cell lines have demonstrated a significant increase in the proportion of cells in the S-phase following treatment. For instance, in DU-145 human prostate tumor cells, treatment with 5-FU prodrugs led to a dramatic increase in the S-phase population from 34% to as high as 85%. uzh.ch Similarly, other studies have reported a significant arrest in the G1/S phase of the cell cycle. nih.govmdpi.com This arrest is a crucial checkpoint, preventing cells with damaged DNA from proceeding with division and propagating errors.
Table 1: Effect of 5-Fluorouracil Metabolites on Cell Cycle Distribution in DU-145 Cells
| Treatment Group | % of Cells in S-Phase (48h) |
| Control | ~34% |
| 5-FdUrd-P-FdCydOct | ~85% |
| dCydPam-P-FdUrd | ~81% |
| Data derived from a study on DU-145 human prostate tumor cells, showing a dramatic S-phase arrest. uzh.ch |
Activation of Apoptotic Pathways
When DNA damage is irreparable, the cell initiates apoptosis, or programmed cell death. Metabolites of 5'-Deoxy-5-fluorouridine 2',3'-diacetate are potent inducers of this process. The accumulation of DNA strand breaks and cellular stress activates a cascade of signaling proteins, including caspases, which are the executioners of apoptosis. uzh.ch Studies have shown that treatment leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity, which can increase six- to eight-fold. uzh.ch This activation of apoptotic pathways is further confirmed by the observation of DNA fragmentation and the staining of cells with apoptosis markers like Annexin V. uzh.chnih.gov In some cell lines, 5-FU has been shown to induce late apoptosis in over 50% of cells when combined with modulators. spandidos-publications.com
Table 2: Apoptosis Induction in HCT116 Cells by 5-FU and Apigenin
| Treatment Group | % Apoptotic Cells (48h) |
| Control | Baseline |
| 5-FU (20 µM) | 20.20% |
| 5-FU (20 µM) + Apigenin (20 µM) | 70.92% |
| Data from a study on HCT116 colorectal cancer cells, demonstrating the potentiation of 5-FU-induced apoptosis by apigenin. nih.gov |
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
Table 3: ROS Production in Endothelial Cells (HUVECs) after 5-FU Treatment
| 5-FU Concentration | % ROS Positive Cells (72h) |
| Control | ~5% |
| 10 µM | ~20% |
| 100 µM | ~30%** |
| 1 mM | ~40%*** |
| Statistically significant increase (*P<0.05; **P<0.01; **P<0.005) compared to control. Data adapted from a study on human umbilical vein endothelial cells. nih.gov |
Mechanisms of Resistance to 5 Fluorouracil Metabolites in Cellular Models
Alterations in Target Enzyme Expression and Activity
The efficacy of 5-FU is highly dependent on the expression and activity of key enzymes involved in its mechanism of action and metabolism. Alterations in these enzymes can significantly impact cellular sensitivity to the drug.
Thymidylate synthase (TS) is the primary target of the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). oaepublish.com Overexpression of TS is a well-established mechanism of resistance to 5-FU. nih.govresearchgate.net Increased levels of TS can result from gene amplification, leading to an abundance of the enzyme that overwhelms the inhibitory effects of FdUMP. oaepublish.comnih.gov
In a study involving human colon cancer cell lines, continuous exposure to 5-FU led to the development of resistant cell lines with significantly higher TS protein levels and TS gene amplification. nih.gov For instance, the resistant H630-R10 cell line exhibited a 33-fold increase in TS protein and a 39-fold increase in TS mRNA levels compared to the parent cell line. nih.gov This overexpression directly correlated with an increased concentration of 5-FU required to inhibit cell proliferation by 50% (IC50). nih.gov Research has shown that TYMS gene amplification is more frequently observed in metastatic colorectal cancer patients who have been previously treated with 5-FU-based chemotherapy, suggesting a role in acquired resistance. nih.govpnas.org
Table 1: Thymidylate Synthase Expression and 5-FU Resistance in Human Colon Cancer Cell Lines
| Cell Line | 5-FU IC50 (µM) | Fold Increase in IC50 | Fold Increase in TS Protein Level | Fold Increase in TS mRNA Level |
|---|---|---|---|---|
| H630 (Parent) | 5.5 | - | - | - |
| H630-R1 | 60.5 | 11 | 23 | 18 |
| H630-R10 | 159.5 | 29 | 33 | 39 |
| H630-R | 148.5 | 27 | 26 | 36 |
Data sourced from studies on H630 human colon cancer cell lines. nih.gov
Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU, converting it to an inactive metabolite, dihydrofluorouracil. acs.org Upregulation of DPD expression and activity can lead to increased degradation of 5-FU, reducing its bioavailability and therapeutic effect. acs.orgnih.govejcancer.com This mechanism is a significant contributor to both intrinsic and acquired resistance to 5-FU. nih.govnih.gov
Studies have shown that upregulation of DPD in tumors is an important factor for acquired 5-FU resistance. nih.govejcancer.com In preclinical models, HT-29 human colorectal xenograft tumors that developed resistance to long-term 5-FU exposure showed a marked upregulation of DPD expression in the tumors. nih.govresearchgate.net Furthermore, this upregulation was also observed in the liver, leading to accelerated metabolism of 5-FU. nih.govejcancer.com The enzymatic activity of DPD in resistant cancer cell lines has been shown to be significantly higher than in their sensitive counterparts. acs.org
Modulation of Nucleotide Salvage Pathways
The balance between anabolic and catabolic pathways of nucleotide metabolism is crucial for the cytotoxic effects of 5-FU. Modulation of nucleotide salvage pathways can influence the availability of nucleotides and the activation of 5-FU.
Thymidine (B127349) kinase (TK) is an enzyme in the nucleotide salvage pathway that phosphorylates thymidine to thymidine monophosphate. spandidos-publications.com The role of TK in 5-FU resistance is complex. While one of the activation pathways of 5-FU involves thymidine phosphorylase (TP) followed by TK, some studies suggest that increased TK expression can contribute to 5-FU resistance. spandidos-publications.comnih.gov This may be due to an increased synthesis of thymidine monophosphate through the salvage pathway, which competes with the action of FdUMP on thymidylate synthase. spandidos-publications.comnih.gov
In some 5-FU-resistant colon cancer cell lines, higher expression of TK has been observed. spandidos-publications.com However, the loss of TK1 expression has been shown to confer resistance to trifluridine without affecting 5-FU cytotoxicity, indicating that the impact of TK activity on fluoropyrimidine sensitivity can be drug-specific. aacrjournals.org
Impact of DNA Repair Mechanisms
The incorporation of 5-FU metabolites into DNA and RNA induces cellular stress and damage, which can be counteracted by DNA repair mechanisms. nih.govresearchgate.net Enhanced DNA repair capacity can contribute to 5-FU resistance by removing the drug-induced lesions and promoting cell survival.
Evidence suggests the involvement of base excision repair (BER) and mismatch repair (MMR) pathways in the cellular response to 5-FU. nih.govresearchgate.net Homologous recombination (HR) is another DNA repair pathway of interest, as it resolves DNA intermediates that are not properly handled by BER or MMR. nih.gov Inhibition of HR has been shown to enhance the cellular response to 5-FU. mdpi.com Conversely, increased activity of non-homologous end joining (NHEJ), another major DNA double-strand break repair pathway, has been reported in 5-FU-resistant cells, contributing to increased DNA damage repair and resistance to apoptosis. mdpi.com
Emerging Resistance Mechanisms in Cellular Contexts
Beyond the classical mechanisms, emerging evidence points to a broader landscape of cellular processes that contribute to 5-FU resistance. These include alterations in apoptosis, the cell cycle, and autophagy. mdpi.comfrontiersin.orgnih.gov For instance, 5-FU-resistant cells may exhibit an attenuated apoptotic response due to the upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. mdpi.com
Furthermore, dysregulation of signaling pathways like WNT and NOTCH has been implicated in 5-FU resistance in various cancer cell models. nih.govresearchgate.net The tumor microenvironment also plays a crucial role, with interactions between cancer cells and stromal components potentially modulating drug response. nih.govnih.gov Epigenetic alterations and the dysregulation of microRNAs (miRNAs) are also gaining recognition as important contributors to the development of resistance to 5-FU. frontiersin.orgnih.gov
Structure Activity Relationship Sar Studies of 5 Deoxy 5 Fluorouridine and Its Derivatized Forms
Influence of 2',3'-Acetylation on Metabolic Conversion and Cellular Efficacy
The derivatization of nucleoside analogs is a common strategy to improve their pharmacological properties. In the case of 5'-Deoxy-5-fluorouridine, acetylation at the 2' and 3' positions of the ribose sugar moiety to form 5'-Deoxy-5-fluorouridine 2',3'-diacetate is intended to modify its physicochemical characteristics, thereby influencing its metabolic pathway and cellular effectiveness.
Acetylation is known to increase the lipophilicity of molecules. mdpi.com This increased lipid solubility can facilitate the passage of the prodrug across cellular membranes, which are primarily composed of lipid bilayers. Studies on other 5'-substituted nucleoside derivatives have shown that such modifications can lead to higher transport rates and greater metabolic stability during intestinal absorption compared to the parent compounds. nih.gov It is hypothesized that this compound, being more lipophilic than its parent compound, would exhibit enhanced cellular uptake.
| Property | 5'-Deoxy-5-fluorouridine (Parent Compound) | This compound (Prodrug) |
| Lipophilicity | Lower | Higher (Predicted) |
| Cellular Uptake | Standard passive and active transport | Enhanced passive diffusion (Predicted) |
| Activation Step 1 | N/A | Hydrolysis by intracellular esterases |
| Product of Step 1 | N/A | 5'-Deoxy-5-fluorouridine |
Role of the 5'-Deoxy Moiety in Prodrug Design and Activation
The structural modification at the 5' position of the ribose sugar is a critical feature in the design of 5'-Deoxy-5-fluorouridine (5'-dFUrd) as a prodrug. The absence of the 5'-hydroxyl group fundamentally alters its metabolic activation pathway compared to other fluoropyrimidines like 5-fluorouridine (B13573) or 5-fluoro-2'-deoxyuridine (B1346552). nih.gov
Specifically, the 5'-deoxy moiety prevents the direct phosphorylation of the nucleoside analog by cellular kinases to form a nucleotide. nih.gov This is a crucial step, as the ultimate cytotoxic effects of fluoropyrimidines are mediated by their nucleotide metabolites. patsnap.comcalis.edu.cn Instead of direct phosphorylation, the antineoplastic activity of 5'-dFUrd is entirely dependent on its enzymatic conversion to the active base, 5-fluorouracil (B62378) (5-FU). nih.govsigmaaldrich.com
This conversion is catalyzed by pyrimidine (B1678525) nucleoside phosphorylases, particularly thymidine (B127349) phosphorylase (TP) and, to a lesser extent, uridine (B1682114) phosphorylase (UP). nih.govjst.go.jpnih.gov These enzymes cleave the glycosidic bond, releasing 5-FU and 5-deoxyribose-1-phosphate. hmdb.ca
Enzymatic Activation of 5'-Deoxy-5-fluorouridine:
Enzyme: Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF). nih.gov
Reaction: 5'-Deoxy-5-fluorouridine + Phosphate (B84403) → 5-Fluorouracil + 5-Deoxy-α-D-ribose 1-phosphate. hmdb.ca
A key advantage of this design is the selective activation in tumor tissues. Many human tumors have been shown to have significantly higher levels of thymidine phosphorylase activity compared to adjacent normal tissues. jst.go.jpnih.gov This differential enzyme expression allows for the targeted release of cytotoxic 5-FU within the tumor environment, potentially increasing the therapeutic index and reducing systemic toxicity compared to direct 5-FU administration. nih.govresearchgate.net Following its generation, 5-FU is further anabolized through various pathways to its active nucleotide forms, such as 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and 5-fluorouridine triphosphate (FUTP), which gets incorporated into RNA, leading to cell death. calis.edu.cnnih.gov
| Enzyme | Substrate | Product(s) | Significance |
| Thymidine Phosphorylase (TP) / Uridine Phosphorylase (UP) | 5'-Deoxy-5-fluorouridine | 5-Fluorouracil (5-FU) | Key activation step; enzyme is often overexpressed in tumor cells. jst.go.jpnih.gov |
| Orotate (B1227488) phosphoribosyltransferase (OPRT) | 5-Fluorouracil | 5-Fluorouridine monophosphate (FUMP) | Anabolic conversion of 5-FU to its nucleotide form. calis.edu.cn |
| Thymidine Kinase (TK) | 5-Fluoro-2'-deoxyuridine (FUdR) | 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) | Phosphorylation to the active inhibitor of thymidylate synthase. patsnap.comresearchgate.net |
Stereochemical Considerations in Nucleoside Analog Activity
The biological activity of nucleoside analogs is profoundly influenced by their stereochemistry, which refers to the three-dimensional arrangement of atoms within the molecule. Enzymes involved in the metabolism and action of these drugs are highly sensitive to the specific conformation of their substrates, particularly the sugar moiety.
The sugar component of natural nucleosides exists in the D-ribose or D-deoxyribose configuration. Consequently, the cellular machinery, including metabolic enzymes and polymerases, generally exhibits a strong preference for D-enantiomers. nih.gov Degradation enzymes, such as cytidine (B196190) deaminase, often demonstrate strict enantioselectivity, favoring the natural D-isomers, which is a mechanism that can be exploited in drug design. nih.gov Conversely, some cellular and viral kinases may show a more relaxed enantioselectivity, allowing for the phosphorylation of certain unnatural L-nucleoside analogs. nih.gov
| Stereochemical Feature | Description | Impact on Activity |
| Enantiomers (D vs. L) | Mirror-image isomers of the entire nucleoside molecule. Natural nucleosides are in the D-configuration. | Most cellular enzymes preferentially recognize and metabolize D-enantiomers. L-enantiomers are often resistant to degradation but may not be activated efficiently. nih.gov |
| Anomers (α vs. β) | Isomers that differ in the configuration at the anomeric carbon (C1' of the sugar), where the base is attached. | Natural nucleosides have a β-glycosidic bond. Enzymes are highly specific for the β-anomer. |
| Sugar Configuration (e.g., ribo, ara, xylo) | The spatial orientation of hydroxyl or other groups on the C2' and C3' carbons of the sugar ring. | Determines the overall shape of the nucleoside and its ability to fit into the active sites of enzymes (e.g., kinases, polymerases, phosphorylases). nih.gov |
Advanced Analytical Methodologies for Research of 5 Deoxy 5 Fluorouridine 2 ,3 Diacetate and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantitative analysis and metabolite profiling of 5'-Deoxy-5-fluorouridine 2',3'-diacetate. This technique offers excellent sensitivity and selectivity, making it ideal for detecting and quantifying low-concentration analytes in complex biological matrices. nih.govnih.gov The process typically involves a chromatographic separation of the compound and its metabolites, followed by ionization and mass analysis. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high specificity and accurate quantification. mdpi.comnih.gov
Simultaneous Determination of Fluoropyrimidines and Metabolites
A significant advantage of LC-MS/MS is its capacity for the simultaneous determination of multiple fluoropyrimidines and their metabolites in a single analytical run. nih.govnih.govresearchgate.net This is critical for understanding the metabolic pathway of this compound, which is converted to 5'-deoxy-5-fluorouridine (doxifluridine), and subsequently to the active drug, 5-fluorouracil (B62378) (5-FU). The method can concurrently quantify the parent compound, key intermediates, and the final active metabolite, providing a comprehensive pharmacokinetic profile. nih.govresearchgate.net For instance, a developed LC-MS/MS method can separate and quantify 5-FU, its prodrugs, and its catabolites like 5,6-dihydro-5-fluorouracil (5-FUH2). nih.govunibas.it
Sample preparation for such analyses often involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix. nih.govnih.gov Chromatographic separation is typically achieved using reverse-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. mdpi.comnih.govnih.gov
Below is an interactive data table summarizing typical parameters for the simultaneous analysis of fluoropyrimidines by LC-MS/MS.
Method Validation for Intra- and Inter-assay Variability
For the reliable application of LC-MS/MS methods in research, rigorous validation is essential to ensure accuracy and precision. mdpi.commdpi.com This validation process assesses several parameters, including linearity, sensitivity, accuracy, precision, and stability. nih.gov Intra-assay variability (precision within a single analytical run) and inter-assay variability (precision across different runs) are determined by analyzing quality control samples at multiple concentration levels. nih.gov Typically, the coefficient of variation (%CV) for both intra- and inter-assay precision should be less than 15%. nih.gov
The linearity of the method is established by constructing a calibration curve over a specific concentration range, with a correlation coefficient (r²) greater than 0.99 indicating a strong linear relationship. nih.govresearchgate.net The lower limit of quantification (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov
The following interactive table presents a summary of typical validation parameters for an LC-MS/MS method for fluoropyrimidine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Thermally Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) provides an alternative approach for the analysis of fluoropyrimidines, particularly for compounds that can be made thermally volatile through derivatization. unibas.it For non-volatile compounds like 5'-Deoxy-5-fluorouridine, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. unibas.it A common derivatization technique is silylation, which involves reacting the analyte with a silylating agent to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. unibas.it
The resulting TMS derivatives are more volatile and can be separated on a GC column. The separated compounds are then introduced into the mass spectrometer for ionization and detection. GC-MS can offer high chromatographic resolution and is a powerful tool for the simultaneous determination of 5'-deoxy-5-fluorouridine, 5-FU, and its main catabolite, 5-FUH2. unibas.it One of the key considerations in this method is ensuring the stability of the derivatives throughout the analytical process to avoid interference in the determination of the target analytes. unibas.it
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Intermediates and Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of chemical compounds, including the intermediates and metabolites of this compound. researchgate.netnih.gov Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule, NMR provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of the complete molecular structure. nih.govmdpi.com
Techniques such as ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. nih.gov For fluorinated compounds, ¹⁹F NMR is particularly valuable as it provides direct information about the fluorine atoms within the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between different atoms, further aiding in the unambiguous structural assignment of novel metabolites. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy in Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups present in a molecule. illinois.edunih.gov When infrared radiation is passed through a sample, molecules absorb radiation at specific frequencies corresponding to their vibrational modes. mdpi.com The resulting FTIR spectrum is a unique "fingerprint" of the molecule, with characteristic absorption bands for different functional groups such as C=O (carbonyl), N-H (amine), and C-F (carbon-fluorine) bonds. researchgate.netresearchgate.net
In the context of this compound and its metabolites, FTIR can be used to confirm the presence of key functional groups and to monitor chemical transformations, such as the hydrolysis of the acetate (B1210297) groups. researchgate.net While not as powerful as NMR for complete structural elucidation of unknown metabolites, FTIR is a valuable complementary technique for confirming structural features. nih.gov
The table below shows characteristic FTIR absorption bands for functional groups relevant to this compound and its metabolites.
Application in Cellular and Preclinical Biological Matrices for Compound Quantification
The analytical methodologies described above are extensively applied to quantify this compound and its metabolites in various biological matrices relevant to cellular and preclinical research. nih.gov These matrices include plasma, peripheral blood mononuclear cells (PBMCs), and cultured cancer cells. nih.govnih.govnih.gov
In cellular studies, these methods are used to determine the intracellular concentrations of the parent compound and its metabolites, which is crucial for understanding the compound's mechanism of action and identifying potential mechanisms of resistance. nih.govnih.gov For example, LC-MS/MS can be used to measure the intracellular formation of the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), from its precursors. nih.gov
In preclinical animal studies, these techniques are employed to determine the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion. mdpi.com The quantification of the compound and its metabolites in plasma and various tissues over time provides essential data for evaluating its therapeutic potential. nih.gov The ability to accurately measure these compounds in complex biological matrices is fundamental to advancing the understanding and development of fluoropyrimidine-based therapies. nih.govnih.gov
Preclinical Combination Strategies with 5 Deoxy 5 Fluorouridine 2 ,3 Diacetate or Its Metabolites in Cellular Models
Rational Design of Combination Therapies
The rational design of combination therapies involving metabolites of 5'-Deoxy-5-fluorouridine 2',3'-diacetate, such as 5-FU, is rooted in the goal of improving clinical outcomes and reducing systemic toxicity. nih.gov One key strategy involves the targeted delivery of 5-FU to tumor tissues. This is exemplified by the design of fluoropyrimidine carbamates like capecitabine, which is metabolized to 5'-DFUR and then to 5-FU by thymidine (B127349) phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissues compared to normal tissues. nih.gov This tumor-selective activation is intended to increase the concentration of the cytotoxic agent at the tumor site, thereby enhancing efficacy while minimizing side effects. nih.gov
Combination therapies are also rationally designed to exploit synergistic or additive effects with other cytotoxic agents. For instance, agents like cyclophosphamide, methotrexate, doxorubicin, paclitaxel, and docetaxel (B913) have been shown to have synergistic or additive activity when used in combination with capecitabine, a precursor to 5-FU. nih.gov Part of this synergy may arise from the up-regulation of TP by these cytotoxic agents, further enhancing the conversion of 5'-DFUR to 5-FU within the tumor. nih.gov Another approach involves combining 5-FU precursors with agents that target different cellular pathways. For example, co-treatment with tamoxifen (B1202), a selective estrogen receptor modulator, has been investigated in various breast cancer cell lines, showing that the combination can lead to enhanced inhibition of proliferation, particularly at low tamoxifen concentrations in long-term cultures. nih.gov
Investigation of Synergistic Molecular Mechanisms
Understanding the molecular underpinnings of synergy is crucial for optimizing combination therapies. Research has focused on how the metabolites of this compound interact with other agents to modulate key cellular processes.
Thymidylate synthase (TS) is a critical enzyme for DNA synthesis and a primary target of 5-FU's active metabolite, 5-fluoro-dUMP (FdUMP). nih.gov The inhibition of TS leads to a depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govresearchgate.net However, treatment with 5-FU can induce the expression of TS, which is a known mechanism of resistance. nih.gov Therefore, a key strategy in combination therapies is to prevent this induction. It has been observed that combining 5-FU with agents like leucovorin can enhance the inhibition of TS and prevent its induction, leading to a greater antitumor effect. nih.gov The literature suggests an inverse relationship between TS expression and response to 5-FU-based therapies, although this can be influenced by the specific chemotherapeutic agents used in combination. nih.gov
A significant synergistic mechanism observed in combination therapies involving 5-FU and its precursors is the enhanced induction of apoptosis and cell cycle arrest. For example, the combination of dichloroacetate (B87207) (DCA) with 5-FU has been shown to increase the number of apoptotic cells in colorectal cancer cell lines compared to 5-FU alone. dcaguide.org This combination also led to a more pronounced cell cycle arrest in the G1/S phase. dcaguide.org Similarly, novel heterodinucleoside phosphate (B84403) dimers of 5-fluorodeoxyuridine (5-FdUrd) have demonstrated a potent ability to induce S-phase arrest and subsequent apoptosis in prostate cancer cells. uzh.chnih.gov These dimers were found to be more effective than 5-FdUrd alone in inducing apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation. nih.gov
The combination of 5'-fluoro-2'-deoxycytidine (FdCyd) with sodium butyrate (B1204436) has also been shown to induce apoptosis through the intrinsic apoptotic pathway by altering the expression of genes such as BAX, BAK, APAF1, Bcl-2, and Bcl-xL. ssu.ac.ir Furthermore, combining 5-FU with the WEE1 inhibitor AZD1775 has been found to significantly decrease proliferation and enhance apoptosis in pancreatic ductal adenocarcinoma cell lines, associated with G2/M arrest. researchgate.net
Evaluation of Combination Indices and Dose Reduction Indices in Preclinical Settings
The Chou-Talalay method is a widely accepted approach for quantifying the nature of drug interactions, determining whether they are synergistic (Combination Index, CI < 1), additive (CI = 1), or antagonistic (CI > 1). researchgate.netnih.gov This method also allows for the calculation of the Dose Reduction Index (DRI), which indicates the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level. researchgate.netnih.gov A DRI greater than 1 signifies a favorable dose reduction. nih.govfda.gov
In preclinical studies, these indices are crucial for identifying promising drug combinations. For instance, the combination of 5-FU and diosmetin (B1670712) in HCT-116 colorectal cancer cells resulted in a CI value of 0.66, indicating synergism. mdpi.com The corresponding DRI for 5-FU was 3.0, suggesting that a three-fold lower dose of 5-FU could be used in combination to achieve the same effect as when used alone. mdpi.com Similarly, the combination of DCA and 5-FU in various colorectal cancer cell lines showed synergistic effects, with CI values ranging from 0.42 to 0.94 at different inhibition levels. dcaguide.org
The table below summarizes findings on combination indices and dose reduction indices from preclinical studies involving 5-FU, a key metabolite of this compound.
| Combination | Cell Line | Effect Level | Combination Index (CI) | Dose Reduction Index (DRI) for 5-FU | Reference |
| 5-FU + Diosmetin | HCT-116 | IC50 | 0.66 | 3.0 | mdpi.com |
| 5-FU + Dichloroacetate | LS174t | 50% - 80% Inhibition | 0.46 - 0.61 | Not Reported | dcaguide.org |
| 5-FU + Dichloroacetate | HT-29 | 50% - 80% Inhibition | 0.42 - 0.52 | Not Reported | dcaguide.org |
| 5-FU + Dichloroacetate | SW620 | 50% - 80% Inhibition | 0.64 - 0.75 | Not Reported | dcaguide.org |
| 5-FU + Dichloroacetate | LoVo | 50% - 80% Inhibition | 0.75 - 0.94 | Not Reported | dcaguide.org |
Future Research Directions and Unexplored Avenues for 5 Deoxy 5 Fluorouridine 2 ,3 Diacetate
Development of Novel Derivatization Strategies for Enhanced Prodrug Properties
The development of novel derivatives of 5'-Deoxy-5-fluorouridine 2',3'-diacetate is a key area of future research. The primary goal of these derivatization strategies is to improve the compound's physicochemical and pharmacokinetic properties, leading to enhanced prodrug characteristics. This includes optimizing its solubility, stability, and bioavailability to ensure more efficient delivery of the active drug, 5-FU, to tumor cells.
Researchers are investigating the addition of various chemical moieties to the core structure of this compound. These modifications are designed to facilitate targeted delivery and controlled release of 5-FU, thereby maximizing its anticancer effects while minimizing systemic toxicity. The overarching aim is to create a new generation of fluoropyrimidine prodrugs with a superior therapeutic index compared to existing treatments. nih.gov
Enzyme-Targeted Delivery Systems and Prodrug Activation
A significant focus of future research is the design of enzyme-targeted delivery systems for this compound. This approach leverages the differential expression of certain enzymes in tumor tissues compared to healthy tissues. By designing prodrugs that are specifically activated by tumor-associated enzymes, it is possible to achieve a higher concentration of the active drug at the tumor site, thereby enhancing its efficacy and reducing off-target effects.
One promising strategy involves the use of Gene-Directed Enzyme Prodrug Therapy (GDEPT). This involves introducing a gene encoding a specific enzyme into tumor cells, which then activates a systemically administered, non-toxic prodrug into a potent cytotoxic agent. This approach offers a high degree of selectivity and has the potential to overcome some of the limitations of conventional chemotherapy. For instance, the use of cytosine deaminase to convert the prodrug 5-fluorocytosine (5-FC) into 5-FU has been explored as a targeted delivery system. nih.gov
Mechanistic Studies on Overcoming 5-FU Resistance in Complex Cellular Systems
Resistance to 5-FU is a major clinical challenge, and future research will delve deeper into the molecular mechanisms underlying this phenomenon. nih.govnih.govwjgnet.com Understanding how cancer cells develop resistance to 5-FU is crucial for designing strategies to overcome it. This compound, as a prodrug of 5-FU, is a key component of these investigations.
Several mechanisms of 5-FU resistance have been identified, including alterations in drug metabolism, changes in the target enzyme thymidylate synthase (TS), and defects in the apoptotic pathways. mdpi.comfrontiersin.org Future studies will focus on how this compound and its derivatives can circumvent these resistance mechanisms. This may involve designing prodrugs that are less susceptible to enzymatic degradation or that can effectively inhibit altered forms of TS. Additionally, researchers will explore the use of this compound in combination with other agents that can modulate the cellular pathways involved in 5-FU resistance. nih.govnih.gov
Table 1: Key Mechanisms of 5-FU Resistance
| Mechanism | Description |
| Altered Drug Metabolism | Changes in the activity of enzymes involved in the activation or catabolism of 5-FU can lead to reduced levels of the active drug in tumor cells. |
| Thymidylate Synthase (TS) Overexpression or Mutation | Increased levels or mutations in TS, the primary target of 5-FU, can render the drug less effective. nih.govmdpi.com |
| Defects in Apoptotic Pathways | Alterations in the cellular machinery responsible for programmed cell death can allow cancer cells to survive 5-FU treatment. |
| Epithelial-Mesenchymal Transition (EMT) | The transition of cancer cells to a more mesenchymal phenotype has been associated with increased resistance to chemotherapy, including 5-FU. |
Exploration of this compound's Role in Emerging Biological Pathways beyond Canonical Antimetabolite Action
While the primary mechanism of action of 5-FU is the inhibition of thymidylate synthase and incorporation into RNA and DNA, emerging evidence suggests that it may also exert its effects through other biological pathways. nih.govmdpi.com Future research will explore the potential non-canonical roles of this compound and its metabolites.
This includes investigating its impact on cellular signaling pathways, immune modulation, and the tumor microenvironment. For example, studies may explore whether the compound can influence the expression of genes involved in angiogenesis, metastasis, or immune surveillance. A deeper understanding of these non-canonical effects could open up new therapeutic opportunities and lead to the development of novel combination therapies.
Q & A
Basic: What are the standard synthetic protocols for preparing 5'-Deoxy-5-fluorouridine 2',3'-diacetate, and what critical reaction parameters must be controlled?
Answer:
The synthesis typically involves esterification of the parent nucleoside (5'-Deoxy-5-fluorouridine) using acetic anhydride or acetyl chloride in the presence of a base like pyridine. A general procedure includes:
- Dissolving the nucleoside in dry dioxane or another anhydrous solvent.
- Adding pyridine (1.2 equivalents) and acetic anhydride (2 equivalents) under inert conditions.
- Stirring the reaction mixture at room temperature for 12–24 hours.
- Evaporating the solvent, followed by trituration with water to precipitate the product.
Critical parameters include: - Anhydrous conditions : Moisture can hydrolyze the acetyl groups, reducing yield.
- Stoichiometry : Excess anhydride ensures complete diacetylation.
- Purification : Vacuum drying and recrystallization are essential to remove unreacted starting materials .
Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?
Answer:
- 1H-NMR : Key signals include acetyl methyl protons (~2.1 ppm, singlet) and fluorouracil aromatic protons (distinct splitting patterns). Compare integration ratios to confirm two acetyl groups .
- Mass spectrometry (MS) : Look for the molecular ion peak (M+H⁺) matching the molecular weight (C₁₃H₁₆FN₃O₇: ~345.3 g/mol). Fragmentation patterns should align with acetyl cleavage.
- HPLC : Use a C18 column with UV detection (260 nm for uracil absorbance). Retention time comparison with standards ensures purity .
Advanced: How can researchers optimize the yield and purity of this compound during scale-up synthesis?
Answer:
- Protecting group strategies : Pre-protect reactive hydroxyl groups on the nucleoside to avoid side reactions. For example, use temporary silyl protecting groups during acetylation .
- Reaction monitoring : Employ TLC or in-line FTIR to track acetyl group incorporation. Terminate the reaction once intermediates (monoacetate) are undetectable.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate diacetate from monoacetylated byproducts. Optimize solvent ratios for better resolution .
Advanced: What experimental approaches are suitable for investigating the enzymatic stability and metabolic pathways of this compound in cellular models?
Answer:
- Enzyme incubation assays : Incubate the compound with esterases (e.g., porcine liver esterase) or human serum. Monitor deacetylation via HPLC/MS to identify metabolites like 5'-Deoxy-5-fluorouridine .
- Cellular uptake studies : Use radiolabeled (³H or ¹⁴C) diacetate in cancer cell lines (e.g., HeLa). Compare intracellular concentrations with non-acetylated analogs to assess permeability improvements .
- Metabolic profiling : Combine LC-MS/MS with stable isotope tracing to track incorporation into DNA or conversion to 5-fluorouracil .
Advanced: How should researchers address discrepancies in biological activity data between different ester derivatives of 5-fluoro-2'-deoxyuridine analogs?
Answer:
- Structure-activity relationship (SAR) studies : Systematically vary ester groups (e.g., butanoyl vs. retinoyl) and correlate with cytotoxicity assays (IC₅₀ in cancer cells).
- Solubility and logP analysis : Measure partition coefficients to assess lipophilicity trends. Higher lipophilicity may enhance membrane permeability but reduce aqueous stability .
- Mechanistic studies : Use CRISPR-edited cell lines (e.g., thymidylate synthase knockouts) to isolate the compound’s primary mode of action .
Basic: What are the recommended storage conditions and handling protocols for this compound?
Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis and oxidation. Desiccants (e.g., silica gel) should be included .
- Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions. Avoid repeated freeze-thaw cycles; aliquot working solutions.
Advanced: How can researchers detect degradation products formed under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers at 40°C for 24–72 hours.
- Analytical tools : Use UPLC-QTOF-MS to identify degradation products (e.g., deacetylated forms or fluorouracil). Compare fragmentation patterns with synthetic standards .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions.
Basic: How does diacetylation influence solubility and cellular permeability compared to non-acetylated analogs?
Answer:
- Solubility : Diacetylation increases lipophilicity (logP), reducing aqueous solubility but enhancing organic solvent compatibility.
- Permeability : Acetyl groups facilitate passive diffusion across cell membranes. Compare cellular uptake using fluorescently labeled analogs (e.g., FITC conjugates) via flow cytometry .
Advanced: What computational modeling approaches predict interactions between this compound and target enzymes like thymidylate synthase?
Answer:
- Molecular docking : Use AutoDock Vina to model binding poses in the enzyme’s active site. Validate with mutagenesis data (e.g., key residue interactions).
- MD simulations : Run 100-ns simulations to assess stability of the enzyme-ligand complex. Calculate binding free energies (MM-PBSA/GBSA) .
Advanced: How to design experiments evaluating off-target effects in DNA synthesis inhibition studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
